2-(4-methyl-1-piperidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
説明
2-(4-methyl-1-piperidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of protein kinase B (PKB/Akt) and Bruton's tyrosine kinase (BTK). TAK-659 has shown promising results in the treatment of various types of cancers and autoimmune diseases.
作用機序
TAK-659 exerts its effects by inhibiting the activity of PKB/Akt and 2-(4-methyl-1-piperidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide. PKB/Akt is a protein kinase that plays a key role in cell survival and proliferation. 2-(4-methyl-1-piperidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a tyrosine kinase that is involved in B cell receptor signaling. Inhibition of these kinases leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activation of B cells and reduce the production of autoantibodies in autoimmune diseases. TAK-659 also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, TAK-659 has been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
実験室実験の利点と制限
The advantages of using TAK-659 in lab experiments include its potent inhibitory effects on PKB/Akt and 2-(4-methyl-1-piperidinyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, its ability to induce apoptosis and inhibit cell proliferation, and its potential use in the treatment of various types of cancers and autoimmune diseases.
The limitations of using TAK-659 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the use of TAK-659 in scientific research. One potential direction is the development of TAK-659 as a therapeutic agent for the treatment of various types of cancers and autoimmune diseases. Another potential direction is the use of TAK-659 in combination with other cancer treatments to enhance their efficacy. Further studies are also needed to determine the safety and efficacy of TAK-659 in humans.
科学的研究の応用
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. TAK-659 has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
In addition to its anti-cancer properties, TAK-659 has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It has been shown to inhibit the activation of B cells and reduce the production of autoantibodies.
特性
IUPAC Name |
2-(4-methylpiperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS/c1-8-4-6-16(7-5-8)9(2)11(17)13-12-15-14-10(3)18-12/h8-9H,4-7H2,1-3H3,(H,13,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPVJQNUEMSABF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)C(=O)NC2=NN=C(S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。